5-Methyl-5-azaspiro[3.4]octan-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-5-azaspiro[3.4]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-7(9)5-8(10)3-2-4-8/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJRLDAKMRVEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC12CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243510-58-7 | |
| Record name | 5-methyl-5-azaspiro[3.4]octan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methyl 5 Azaspiro 3.4 Octan 7 Amine and Its Derivatives
Retrosynthetic Analysis of the 5-Methyl-5-azaspiro[3.4]octan-7-amine Core Structure
A hypothetical retrosynthetic analysis of this compound would involve disconnecting the spirocyclic core to reveal more readily available starting materials. Key disconnections could target the C-N bonds of the azetidine (B1206935) ring or the bonds forming the cyclopentane (B165970) ring. One plausible approach would be to disconnect the azetidine ring, suggesting a precursor such as a 1-(aminomethyl)cyclopentylamine derivative which could undergo cyclization. Alternatively, disconnection of the cyclopentane ring could lead to a substituted azetidine precursor. A primary synthetic challenge lies in the construction of the quaternary spirocyclic center and the stereoselective introduction of the amine functionality at the C7 position.
Development of Stereoselective Synthetic Routes to this compound
The development of stereoselective routes is crucial for producing enantiomerically pure compounds for potential pharmaceutical applications. Although no specific methods for this compound are reported, general strategies for related spirocycles can be considered.
Enantioselective Synthesis of this compound
The enantioselective synthesis of spirocycles is a significant challenge in organic chemistry. uni.lu Methodologies often rely on asymmetric catalysis. For a compound like this compound, an enantioselective approach could involve an asymmetric cycloaddition reaction to construct the spirocyclic core. For instance, a [3+2] cycloaddition using a chiral catalyst could be envisioned to form the 5-azaspiro[3.4]octane skeleton with high enantiomeric excess. researchgate.net Another potential strategy involves the enzymatic resolution of a racemic intermediate, a technique that has been successfully applied to the synthesis of other chiral amines and spirocyclic systems.
Diastereoselective Control in this compound Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a common method for constructing spirocycles. Achieving diastereoselective control is critical when multiple stereocenters are present or being formed. For the synthesis of the this compound scaffold, a diastereoselective annulation could be employed to control the relative stereochemistry of the substituents on the cyclopentane ring. While specific examples for this target are unavailable, studies on other spirocyclic systems have demonstrated the use of substrate-controlled or catalyst-controlled diastereoselective annulations.
Exploration of Novel Cyclization Strategies for the this compound Ring System
Novel cyclization strategies are continuously being developed to access complex molecular architectures. For the this compound ring system, radical cyclizations or transition-metal-catalyzed intramolecular cyclizations could offer new avenues. For example, a palladium-catalyzed intramolecular Mizoroki-Heck annulation has been used for the diastereoselective synthesis of N-methylspiroindolines and could potentially be adapted. diva-portal.org Such methods can provide access to the spirocyclic core from acyclic or monocyclic precursors under mild conditions.
Catalytic Approaches in the Synthesis of this compound Scaffolds
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective transformations. The synthesis of azaspirocyclic scaffolds often employs various catalytic methods. For the construction of the this compound scaffold, metal-catalyzed cross-coupling reactions could be used to build key C-C or C-N bonds. Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds and could be explored for the enantioselective construction of the target molecule.
Flow Chemistry and Automated Synthesis for this compound Production
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. nih.govmdpi.com The application of flow chemistry to the synthesis of active pharmaceutical ingredients is a growing area of research. mdpi.com For the production of this compound, a multi-step flow synthesis could be designed, potentially integrating several reaction and purification steps into a continuous process. This approach could be particularly beneficial for handling hazardous reagents or intermediates and for enabling rapid optimization of reaction conditions. While no specific flow synthesis for this compound has been reported, the principles of flow chemistry are broadly applicable to the synthesis of complex organic molecules.
Chemical Reactivity and Functionalization of the 5 Methyl 5 Azaspiro 3.4 Octan 7 Amine Moiety
Electrophilic and Nucleophilic Substitution Reactions on the 5-Methyl-5-azaspiro[3.4]octan-7-amine Framework
The reactivity of this compound is dictated by the nucleophilicity of its two nitrogen atoms and the inherent ring strain of the azetidine (B1206935) moiety. The primary amine at the 7-position is a potent nucleophile, readily participating in reactions with a variety of electrophiles. In contrast, the tertiary amine within the azetidine ring is less nucleophilic due to steric hindrance.
Nucleophilic Attack by the Primary Amine: The lone pair of electrons on the primary amine nitrogen makes it susceptible to attack by electrophiles. Common reactions include alkylation, acylation, and sulfonylation, leading to a wide array of N-substituted derivatives. These reactions typically proceed under standard conditions, highlighting the accessibility and reactivity of the exocyclic amine.
Electrophilic Attack on the Azetidine Ring: While less common, electrophilic attack on the azetidine ring can be envisioned under specific conditions. Protonation of the tertiary amine can activate the ring, potentially making it susceptible to nucleophilic attack, although this is less favorable than reactions at the primary amine. Direct electrophilic substitution on the carbon framework of the azetidine or cyclopentane (B165970) rings is generally not observed due to the saturated nature of the scaffold.
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity: In reactions involving electrophiles, the primary amine at the 7-position is the overwhelmingly preferred site of reaction over the tertiary amine at the 5-position. This high degree of regioselectivity is attributed to the greater steric accessibility and inherent nucleophilicity of the primary amine. This allows for selective functionalization without the need for protecting groups on the azetidine nitrogen in many cases.
Stereoselectivity: The spirocyclic nature of this compound introduces stereochemical considerations. The spiro center itself is a quaternary carbon, and the attachment of the amino group at the 7-position creates a chiral center. Reactions at the primary amine or on the cyclopentane ring can be influenced by the existing stereochemistry of the molecule. For instance, the approach of bulky reagents may be directed by the orientation of the azetidine ring relative to the cyclopentane ring, potentially leading to diastereoselective outcomes in the formation of new stereocenters. While specific studies on the stereoselectivity of this particular molecule are limited, general principles of stereocontrol in reactions of spirocyclic compounds suggest that the rigid conformation can be exploited to achieve high levels of stereoselectivity. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Chemistry Involving this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be employed in these reactions to introduce aryl, heteroaryl, or other functionalities.
The primary amine of this compound can be utilized in Buchwald-Hartwig amination reactions with aryl or heteroaryl halides. This provides a direct route to N-arylated derivatives. The choice of palladium or copper catalysts and appropriate ligands is crucial for achieving high yields and avoiding side reactions. The steric environment of the spirocyclic amine may influence the choice of catalyst system.
While direct C-H activation of the spirocyclic framework is challenging, derivatives bearing a handle, such as a halide on the cyclopentane ring, could potentially participate in cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings to introduce carbon-based substituents.
Amine Functionalization and Derivatization Strategies for this compound
The presence of a primary amine offers a versatile handle for a multitude of functionalization strategies. These derivatizations are key to exploring the structure-activity relationships of molecules based on this scaffold.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones are common methods for introducing alkyl groups onto the primary amine. researchgate.netmdpi.com Reductive amination is often preferred as it avoids over-alkylation and allows for the introduction of a wide variety of substituents.
N-Acylation: The primary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a robust and widely used transformation for creating diverse libraries of compounds. For instance, derivatives of the closely related 2,6-diazaspiro[3.4]octane have been extensively functionalized through acylation. nih.govresearchgate.net
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, significantly influencing the physicochemical properties of the molecule.
The following table summarizes some common amine functionalization reactions with representative examples of reagents.
| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |
| N-Alkylation | Alkyl Halide | Iodomethane | Methyl |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Benzaldehyde + Sodium triacetoxyborohydride | Benzyl |
| N-Acylation | Acyl Chloride | Acetyl chloride | Acetyl (Amide) |
| N-Acylation | Carboxylic Acid + Coupling Agent | Benzoic acid + HATU | Benzoyl (Amide) |
| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosyl (Sulfonamide) |
Ring Expansion and Contraction Methodologies Applied to this compound
Manipulation of the ring systems within the this compound framework could lead to novel scaffolds. However, specific examples of ring expansion or contraction for this particular spirocycle are not well-documented in the literature.
Azetidine Ring Expansion: The strained four-membered azetidine ring is a potential candidate for ring expansion reactions. For instance, treatment of N-substituted azetidines with certain reagents can induce rearrangement to form five-membered rings like pyrrolidines. The feasibility of such a transformation for 5-methyl-5-azaspiro[3.4]octane would depend on the specific reaction conditions and the influence of the spiro-fused cyclopentane ring.
Cyclopentane Ring Contraction: Ring contraction of the cyclopentane ring to a cyclobutane (B1203170) is also a theoretical possibility, although likely a challenging transformation. Such reactions often require the presence of specific functional groups to facilitate the rearrangement. researchgate.net
Further research is needed to explore the potential of these ring-manipulation strategies for generating novel spirocyclic systems derived from this compound.
Structural Elucidation and Conformational Analysis of 5 Methyl 5 Azaspiro 3.4 Octan 7 Amine
Advanced Spectroscopic Characterization Techniques for 5-Methyl-5-azaspiro[3.4]octan-7-amine
A complete structural assignment and conformational analysis of this compound would necessitate a suite of advanced spectroscopic techniques. However, specific experimental data for this compound is not found in the public domain.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to establish connectivity between adjacent protons, directly attached protons and carbons, and across multiple bonds, respectively. This data would be crucial for confirming the spirocyclic framework and the relative positions of the methyl and amine substituents. Without access to spectral data, a hypothetical analysis would be purely speculative.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry would be critical in confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula C₈H₁₆N₂. Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), would offer insights into the molecule's structure by identifying characteristic bond cleavages and the resulting fragment ions. While predicted mass-to-charge ratios for various adducts are available in databases like PubChem, experimental data is necessary for a definitive analysis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the case of this compound, these techniques would be expected to show characteristic vibrational modes for the N-H stretches of the primary amine, C-H stretches of the alkyl and methyl groups, and C-N stretching vibrations. Subtle shifts in these vibrational frequencies could also provide clues about the conformational preferences of the molecule. However, no published IR or Raman spectra for this specific compound could be located.
X-ray Crystallography for Absolute Configuration Determination of this compound
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. For this compound, which possesses a chiral center at the 7-position, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation. This would be invaluable for understanding the geometry of the spirocyclic system. A search for crystallographic data for this compound did not yield any results.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of this compound
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. For a resolved sample of one of the enantiomers of this compound, CD and ORD spectra would serve as a unique fingerprint for that specific stereoisomer. These techniques are particularly useful for determining enantiomeric purity and can sometimes be used in conjunction with computational methods to assign the absolute configuration. No chiroptical data for this compound is currently available in the literature.
Conformational Preferences and Dynamics of the this compound Ring System
The conformational landscape of the 5-azaspiro[3.4]octane ring system is expected to be complex, involving puckering of the cyclopentane (B165970) ring and potential conformations of the azetidine (B1206935) ring. The presence of the methyl group on the nitrogen and the amine group on the cyclopentane ring would further influence the preferred conformations through steric and electronic effects. A detailed understanding of these preferences and the dynamics of conformational interconversion would typically be achieved through a combination of variable-temperature NMR studies and computational modeling. In the absence of such studies for this compound, a discussion on its conformational behavior would not be based on empirical evidence.
Computational and Theoretical Investigations of 5 Methyl 5 Azaspiro 3.4 Octan 7 Amine
Quantum Mechanical Studies (DFT, Ab Initio) on the Electronic Structure and Energetics of 5-Methyl-5-azaspiro[3.4]octan-7-amine
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational for understanding the intrinsic properties of a molecule from first principles. wikipedia.orgarxiv.orgmemsait.it These approaches solve the electronic Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and energetics. wikipedia.org
For this compound, DFT calculations, perhaps using a functional like B3LYP with a 6-311++G(d,p) basis set, would be employed to determine the optimized molecular geometry. nih.govnih.gov This would reveal precise bond lengths, bond angles, and dihedral angles, offering a static, gas-phase picture of the molecule at its lowest energy state.
Key electronic properties that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic nitrogen of the amine group and the electrophilic character of other regions, which is critical for understanding potential intermolecular interactions. nih.gov
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could provide even more accurate energetic information, including the total electronic energy and the enthalpy of formation. nih.govnih.gov These calculations are computationally more intensive but offer a higher level of theory. A comparative analysis of different tautomers or protonation states could also be performed to assess their relative stabilities.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar small amine compounds, as specific research on this molecule is not publicly available.)
| Property | Calculated Value | Significance |
| Total Electronic Energy (Hartree) | -445.123 | Baseline for comparing relative energies of conformers or derivatives. |
| HOMO Energy (eV) | -6.25 | Indicates the electron-donating capability of the molecule. |
| LUMO Energy (eV) | 1.15 | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (eV) | 7.40 | Suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment (Debye) | 1.85 | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound
While quantum mechanical studies provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netnih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent. ulisboa.ptaip.org
An MD simulation would typically begin with the optimized geometry from DFT calculations. The molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The system's trajectory—the positions, velocities, and energies of all atoms over time—would be calculated.
For this compound, a key focus of MD simulations would be to sample the different conformations accessible to the molecule. While the spirocyclic core is rigid, rotations around single bonds, such as the C-N bond of the amine group, can occur. Analysis of the simulation trajectory would reveal the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. cetri.cateachchemistry.org By simulating the molecule in a solvent, one can analyze the formation and lifetime of hydrogen bonds between the amine and methyl groups and the surrounding water molecules. The radial distribution function could be calculated to understand the structuring of the solvent around the solute. These simulations are crucial for understanding properties like solubility and how the molecule might interact with a biological target. nih.gov
Table 2: Hypothetical Intermolecular Interaction Parameters from a Molecular Dynamics Simulation (Note: This data is for illustrative purposes to demonstrate the output of an MD simulation.)
| Interaction Type | Average Number of Interactions | Average Lifespan (ps) | Significance |
| Amine N-H --- Water Oxygen H-Bond | 2.8 | 3.5 | Strong hydrogen bonding potential of the primary amine is critical for solubility and receptor binding. |
| Azaspiro N --- Water Hydrogen H-Bond | 1.2 | 2.1 | The tertiary amine in the ring can also act as a hydrogen bond acceptor. |
| Methyl C-H --- Water Oxygen Weak H-Bond | 0.5 | 1.0 | Indicates weaker, transient interactions involving the methyl group. |
Docking Studies and Ligand-Protein Interaction Modeling of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule drug candidate to its protein target. Assuming derivatives of this compound are being investigated for biological activity, docking studies would be a critical step in the drug discovery process.
The process involves preparing the 3D structure of the ligand (the azaspiro compound derivative) and the protein target. Docking software then samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on a scoring function that approximates the binding affinity.
For derivatives of this compound, docking studies could reveal key interactions, such as hydrogen bonds between the amine group and amino acid residues like aspartate or glutamate. The spirocyclic scaffold would hold the interacting groups in a specific orientation, which could lead to high binding affinity and selectivity. The results would be visualized to understand the binding mode and guide the design of new derivatives with improved potency.
Table 3: Hypothetical Docking Results for a Derivative of this compound against a Kinase Target (Note: This table illustrates plausible results from a molecular docking study.)
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Parent Amine | -6.5 | ASP184, LYS72 | Hydrogen bond, Salt bridge |
| Phenyl-substituted derivative | -8.2 | ASP184, LYS72, PHE168 | Hydrogen bond, Salt bridge, Pi-Pi stacking |
| Hydroxyethyl-substituted derivative | -7.8 | ASP184, LYS72, THR104 | Multiple hydrogen bonds, Salt bridge |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for analogues of this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that relates the descriptors to the biological activity. A robust QSAR model would have good predictive power, as assessed by internal and external validation techniques. This model could then be used to screen a virtual library of this compound analogues to prioritize the synthesis of the most promising candidates.
Table 4: Hypothetical QSAR Model for a Series of this compound Analogues (Note: This table presents a hypothetical QSAR equation for illustrative purposes.)
| Model Equation | Statistical Parameters | Key Descriptors |
| pIC50 = 0.85logP - 0.12TPSA + 2.54 | R² = 0.88, Q² = 0.75 | logP (lipophilicity), TPSA (Topological Polar Surface Area) |
| Interpretation | The model shows a good correlation between the descriptors and the biological activity. | The equation suggests that increasing lipophilicity and decreasing polar surface area would lead to higher predicted activity for this hypothetical series. |
Prediction of Spectroscopic Parameters for this compound through Computational Chemistry
Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of newly synthesized compounds. nih.govmdpi.com DFT methods are particularly well-suited for predicting vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. The calculated frequencies would correspond to specific vibrational modes of the molecule, such as N-H stretching of the amine, C-H stretching of the alkyl groups, and skeletal vibrations of the spirocyclic rings. These predicted spectra can be compared with experimental data to confirm the structure of the compound.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts would provide a theoretical NMR spectrum that can aid in the assignment of experimental peaks. This is particularly useful for complex molecules where spectral interpretation can be challenging.
Table 5: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative of what computational methods can predict.)
| Spectroscopic Data Type | Predicted Value | Corresponding Functional Group/Atom |
| IR Frequency (cm⁻¹) | 3350, 3280 | Amine N-H symmetric and asymmetric stretching |
| IR Frequency (cm⁻¹) | 2950-2850 | Alkyl C-H stretching |
| ¹H NMR Chemical Shift (ppm) | 3.15 | H on carbon adjacent to the amine group |
| ¹³C NMR Chemical Shift (ppm) | 65.2 | Spirocyclic carbon atom |
In Vitro Biological Activity and Mechanistic Studies of 5 Methyl 5 Azaspiro 3.4 Octan 7 Amine Derivatives
Target Identification and Validation through In Vitro Biochemical Assays for 5-Methyl-5-azaspiro[3.4]octan-7-amine
The initial step in characterizing a new chemical entity is the identification of its molecular targets. For derivatives of this compound, a panel of in vitro biochemical assays would be employed to determine their interactions with a wide range of purified enzymes and receptors. This process helps in pinpointing the specific proteins whose activity is modulated by the compound, thereby suggesting potential therapeutic applications.
For instance, given the structural similarities of the azaspiro[3.4]octane core to scaffolds known to interact with central nervous system (CNS) targets, initial screening might focus on receptors and enzymes implicated in neurological pathways. A hypothetical screening cascade could reveal inhibitory activity against a specific kinase or binding affinity for a G-protein coupled receptor (GPCR).
Hypothetical Target Screening Results for a this compound Derivative (Compound X):
| Target Class | Specific Target | Activity |
|---|---|---|
| Kinases | Kinase A | IC₅₀ = 1.2 µM |
| GPCRs | Receptor B | Kᵢ = 850 nM |
| Ion Channels | Channel C | No significant activity |
Enzyme Inhibition and Activation Profiling of this compound Analogs In Vitro
Once a primary target, such as an enzyme, is identified, further studies are conducted to characterize the nature and potency of the interaction. Enzyme inhibition assays are performed to determine the concentration of the compound required to reduce the enzyme's activity by half (IC₅₀). These assays can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Analogs of this compound would be synthesized to explore how modifications to the core structure affect enzyme inhibitory activity. For example, altering the substitution pattern on the amine or the spirocyclic core could lead to significant changes in potency and selectivity.
Hypothetical Enzyme Inhibition Data for this compound Analogs against Kinase A:
| Compound | R Group Modification | IC₅₀ (µM) |
|---|---|---|
| Analog 1 | -H | 5.8 |
| Analog 2 | -CH₃ | 1.2 |
| Analog 3 | -C₂H₅ | 3.4 |
Receptor Binding Assays and Functional Agonism/Antagonism of this compound Derivatives In Vitro
If the initial screening identifies an interaction with a receptor, radioligand binding assays are typically performed to quantify the affinity of the compound for the receptor, expressed as the inhibition constant (Kᵢ). These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Following the determination of binding affinity, functional assays are crucial to understand the compound's effect on receptor signaling. These assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an inverse agonist (inactivates the receptor).
Cell-Based Phenotypic Screening of this compound Scaffolds (In Vitro)
In addition to target-based assays, cell-based phenotypic screening provides valuable information on the compound's effects in a more biologically relevant context. In these assays, cells (often from a disease model) are treated with the compound, and a specific cellular phenotype, such as cell death, proliferation, or the production of a particular biomarker, is measured.
For instance, if derivatives of this compound are being investigated as potential anti-cancer agents, they would be tested against a panel of cancer cell lines to determine their anti-proliferative activity. The concentration that inhibits cell growth by 50% (GI₅₀) is a key parameter derived from these studies.
Hypothetical Anti-Proliferative Activity of a this compound Derivative (Compound Y):
| Cancer Cell Line | Tissue of Origin | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 7.3 |
| A549 | Lung | 12.1 |
Elucidation of Molecular Mechanisms of Action for this compound In Vitro
To understand how a compound elicits its phenotypic effects, further mechanistic studies are conducted at the molecular level within cells. Techniques such as Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the identified target.
For a compound that inhibits a specific kinase, for example, a mechanistic study would aim to show that treatment of cells with the compound leads to a decrease in the phosphorylation of the known substrates of that kinase. This provides a crucial link between the biochemical activity of the compound and its effects on cellular function.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives for Biological Potency and Selectivity
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that involves synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. The goal is to identify the key molecular components (pharmacophore) responsible for the desired biological effect and to optimize the lead compound for improved potency, selectivity, and other drug-like properties.
For the this compound scaffold, an SAR campaign would systematically explore modifications at various positions, such as:
The methyl group on the nitrogen: Investigating the impact of larger or smaller alkyl groups, or replacing it with other functional groups.
The amine group: Acylation, alkylation, or replacement with other functionalities to probe interactions with the biological target.
The spirocyclic core: Introduction of substituents on the cyclobutane (B1203170) or cyclopentane (B165970) rings to explore the steric and electronic requirements of the binding pocket.
A systematic SAR study allows for the rational design of more potent and selective analogs, advancing the development of a promising new chemical series.
Advanced Analytical Methodologies for 5 Methyl 5 Azaspiro 3.4 Octan 7 Amine Research
Chromatographic Techniques for Purity Assessment and Isolation of 5-Methyl-5-azaspiro[3.4]octan-7-amine
Chromatography is the cornerstone for separating and quantifying this compound from its stereoisomers, synthetic precursors, and potential degradation products.
Due to the presence of at least two chiral centers in its structure, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Their separation is critical as different stereoisomers can exhibit varied pharmacological and toxicological profiles.
Diastereomeric Separation: Diastereomers possess different physicochemical properties and can often be separated on standard achiral stationary phases, such as silica (B1680970) gel (normal-phase) or C18 (reversed-phase). nih.govmdpi.com Method development would involve screening various mobile phase compositions to achieve optimal resolution. For a molecule with a primary amine, normal-phase HPLC is often effective. nih.gov
Enantiomeric Separation: The separation of enantiomers requires a chiral environment, typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective for a broad range of chiral compounds, including amines. researchgate.net The primary amine group of the target compound can interact with the CSP through hydrogen bonding, dipole-dipole interactions, and inclusion complex formation, enabling chiral recognition. Method development focuses on optimizing the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline separation. researchgate.net
Table 7.1: Illustrative HPLC Parameters for Stereoisomeric Separation
| Parameter | Diastereomeric Separation (Normal Phase) | Enantiomeric Separation (Chiral Phase) |
| Column | Silica Gel (5 µm, 4.6 x 250 mm) | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) | Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 215 nm |
| Expected Outcome | Separation of diastereomeric pairs (e.g., (R,R)/(S,S) from (R,S)/(S,R)) | Resolution of enantiomers within each diastereomeric pair |
While primary amines like this compound can exhibit poor peak shape and thermal instability in GC, derivatization can overcome these limitations. This approach is particularly useful for quantifying trace-level impurities or for analyzing the compound in complex matrices.
The primary amine group can be readily derivatized with acylating agents, such as pentafluoropropionic anhydride (B1165640) (PFPA), to create a stable, volatile derivative with excellent electron-capturing properties, enhancing sensitivity in MS detection. researchgate.net The derivatized analyte can then be analyzed by GC-MS, providing both high-resolution separation and definitive mass identification. This method is highly sensitive, with limits of detection often reaching the femtomole level. researchgate.net
Table 7.2: Example GC-MS Parameters for Trace Analysis of a Derivatized Amine
| Parameter | Value |
| Derivatizing Agent | Pentafluoropropionic Anhydride (PFPA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Injection Mode | Splitless, 250°C |
| MS Ionization | Electron Ionization (EI, 70 eV) or Negative Chemical Ionization (NCI) |
| MS Scan Mode | Selected Ion Monitoring (SIM) for target ions of the PFP-derivative |
| Application | Quantitation of trace impurities or degradation products |
Hyphenated Mass Spectrometry Techniques for Metabolite Profiling of this compound (In Vitro Context)
Understanding the metabolic fate of a compound is crucial. In vitro metabolism studies using liver microsomes or hepatocytes are primary screens to identify potential metabolic pathways. oulu.fi High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, is a powerful tool for this purpose. nih.govresearchgate.net
In a typical in vitro study, this compound would be incubated with human liver microsomes and NADPH. The reaction would be quenched, and the resulting mixture analyzed by LC-MS/MS. The HRMS provides accurate mass measurements, allowing for the prediction of elemental compositions for potential metabolites. researchgate.net Tandem MS (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information to pinpoint the site of metabolic modification. Common Phase I metabolic reactions for cyclic amines include N-demethylation, hydroxylation on the rings, and oxidation. researchgate.netresearchgate.net
Table 7.3: Predicted Phase I Metabolites and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change | Expected m/z of [M+H]⁺ (Parent m/z = 141.1386) |
| Hydroxylation | +15.9949 | 157.1335 |
| N-demethylation | -14.0157 | 127.1229 |
| Oxidation (Amine to Hydroxylamine) | +15.9949 | 157.1335 |
| Dehydrogenation | -2.0157 | 139.1229 |
Capillary Electrophoresis for High-Resolution Separation of this compound and its Impurities
Capillary electrophoresis (CE) offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC for purity assessment. nih.gov CE separates charged species based on their charge-to-size ratio in an electric field. nih.gov As an amine, this compound is protonated at low pH, making it ideally suited for CE analysis.
For chiral separations, a chiral selector, most commonly a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin), is added to the background electrolyte (BGE). acs.orgresearchgate.net The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities, leading to their separation. chromatographytoday.com Method development involves optimizing the type and concentration of the chiral selector, buffer pH, and applied voltage to achieve high resolution. acs.orgacs.org
Table 7.4: Illustrative Capillary Electrophoresis Method for Chiral Impurity Profiling
| Parameter | Value |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (52 cm effective) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Chiral Selector (for enantiomers) | 20 mM Hydroxypropyl-β-cyclodextrin added to BGE |
| Applied Voltage | 25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 200 nm |
| Expected Outcome | High-resolution separation of the parent compound from process-related impurities and stereoisomers. |
NMR-Based Quantitation and Purity Determination of this compound
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of a compound without needing a specific reference standard of the analyte itself. oxinst.combwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. oxinst.com
In a typical ¹H qNMR experiment, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) whose structure contains protons that resonate in a clear region of the spectrum. sigmaaldrich.com By comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy. sigmaaldrich.comnih.gov Key to accuracy is ensuring a long relaxation delay (D1) in the pulse sequence to allow for complete magnetization recovery of all relevant nuclei. acs.org
Table 7.5: Key Parameters for a ¹H qNMR Purity Assay
| Parameter | Guideline/Value | Purpose |
| Spectrometer Field Strength | ≥400 MHz | To achieve good signal dispersion and sensitivity. researchgate.net |
| Internal Standard | Maleic Acid (high purity, non-volatile, stable) | Provides a reference signal for quantification. |
| Solvent | D₂O or DMSO-d₆ | To dissolve both analyte and standard. |
| Pulse Program | Standard single pulse (e.g., zg30) | Simple and robust for quantification. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest relaxation time) | Ensures fully relaxed spectra for accurate integration. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Data Processing | Manual phasing and baseline correction | Critical for accurate integration of signals. |
Future Research Directions and Emerging Applications of 5 Methyl 5 Azaspiro 3.4 Octan 7 Amine
Design and Synthesis of Advanced 5-Methyl-5-azaspiro[3.4]octan-7-amine-Based Probes and Tools for Chemical Biology
The development of sophisticated chemical probes is essential for dissecting complex biological processes. The this compound scaffold is well-suited for the creation of such tools due to its conformationally restricted nature, which can enhance binding affinity and selectivity for protein targets.
Future research in this area will likely focus on the functionalization of the primary amine and the tertiary amine of the azaspiro[3.4]octane core to introduce reporter groups, reactive moieties for covalent labeling, and photoaffinity labels. For instance, the primary amine can be acylated or alkylated to attach fluorophores, biotin (B1667282) tags for affinity purification, or clickable handles like alkynes and azides for bioorthogonal conjugation.
The design of these probes can be guided by the concept of "multifunctional modules," where the spirocyclic core acts as a central scaffold from which different functional elements can be projected in well-defined spatial orientations. researchgate.net This approach allows for the systematic exploration of protein binding pockets and the development of highly specific probes for target identification and validation. The synthesis of such probes will leverage established methods for amine functionalization, potentially combined with late-stage C-H functionalization techniques to introduce additional diversity. nih.gov
The creation of fully-functionalized natural product-inspired probes is an emerging area where sp3-rich scaffolds are particularly valuable. chemrxiv.org By incorporating the this compound motif into such probes, researchers can explore novel chemical space and identify ligands for challenging protein targets that are often intractable with more conventional flat molecules.
Integration of this compound Scaffolds into Complex Molecular Architectures
The incorporation of the this compound scaffold into more complex molecules holds significant promise for the discovery of new bioactive compounds. Its rigid structure can serve as a key building block to orient pharmacophoric groups in a desired conformation, thereby improving potency and selectivity.
A notable example of a related scaffold, the 2,6-diazaspiro[3.4]octane core, has been successfully integrated into a variety of biologically active compounds, including inhibitors of the hepatitis B capsid protein, menin-MLL1 interaction inhibitors for cancer treatment, and selective dopamine (B1211576) D3 receptor antagonists. mdpi.com These examples demonstrate the versatility of the azaspiro[3.4]octane framework in presenting functional groups in a manner that is conducive to potent biological activity.
Future synthetic efforts will likely focus on developing efficient and stereoselective methods to incorporate the this compound moiety into larger, more complex structures, including natural products and their analogs. researchgate.netdigitellinc.com Diversity-oriented synthesis approaches, which aim to generate a wide range of structurally diverse molecules from a common starting material, could be employed to create libraries of complex molecules based on this scaffold. nih.gov
Potential for this compound in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying starting points for the development of new drugs. researchgate.net This method relies on screening small, low-molecular-weight compounds ("fragments") that typically bind to their targets with low affinity but do so efficiently. The three-dimensional character of the this compound scaffold makes it an attractive candidate for inclusion in fragment libraries.
There is a growing recognition of the need to "escape from flatland" in drug discovery, and sp3-rich fragments with well-defined three-dimensional shapes are increasingly sought after. bldpharm.comresearchgate.net Spirocyclic fragments, in particular, can provide novel and diverse starting points for FBDD campaigns. tandfonline.com The rigidity of the this compound scaffold can reduce the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiency.
Future research will involve the systematic screening of this compound and its simple derivatives against a wide range of biological targets using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance. The primary amine and the methyl group on the nitrogen provide vectors for fragment growth, allowing for the elaboration of initial fragment hits into more potent lead compounds.
Innovations in Chemoinformatic Approaches for this compound Library Design
Chemoinformatics plays a crucial role in modern drug discovery, from the design of compound libraries to the prediction of their biological activities and physicochemical properties. For a scaffold like this compound, chemoinformatic tools can be instrumental in designing focused libraries with optimal properties for various applications.
One of the key challenges in library design is to ensure structural diversity while maintaining desirable drug-like properties. Computational tools can be used to enumerate virtual libraries of compounds based on the this compound scaffold by exploring different substitution patterns on the amine functionalities. eyesopen.comoptibrium.com These virtual libraries can then be filtered based on calculated properties such as molecular weight, lipophilicity, and the fraction of sp3-hybridized carbons (Fsp3) to select a subset of compounds for synthesis. bldpharm.com
Furthermore, advanced computational methods can be used to analyze the three-dimensional shape of the molecules in the virtual library, ensuring that a diverse range of conformations is represented. This is particularly important for spirocyclic scaffolds, where the spatial arrangement of substituents is a key determinant of biological activity. Software that allows for the generation and analysis of large virtual libraries will be invaluable in this endeavor. researchgate.net
Challenges and Opportunities in the Academic Research of this compound
While the this compound scaffold holds considerable promise, its exploration in academic research is not without challenges. One of the primary hurdles is the synthetic accessibility of the core scaffold and its derivatives. While methods for the synthesis of azaspirocycles exist, they can be complex and may not be readily amenable to the large-scale production required for extensive screening campaigns. researchgate.nettandfonline.com
Despite these challenges, there are significant opportunities for academic researchers. The development of novel and efficient synthetic routes to this compound and its analogs would be a valuable contribution to the field. Furthermore, a thorough investigation of the conformational preferences and physicochemical properties of this scaffold would provide a solid foundation for its application in drug discovery and chemical biology.
The increasing availability of commercial building blocks and the development of new synthetic methodologies are making spirocyclic scaffolds more accessible to the broader research community. tandfonline.com This trend is likely to continue, opening up new avenues for the exploration of the this compound scaffold and its potential to contribute to the development of the next generation of chemical probes and therapeutic agents. nih.gov
Q & A
Q. What conceptual frameworks guide the integration of this compound into multi-target drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
